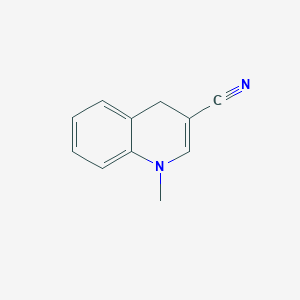
1-Methyl-1,4-dihydroquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1,4-dihydroquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline familyThis compound is of significant interest due to its unique structure and the presence of a nitrile group, which can influence its reactivity and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methyl-1,4-dihydroquinoline-3-carbonitrile can be synthesized through various methods. One common approach involves the reaction of the corresponding hydroquinolinecarbaldehyde with hydroxylamine hydrochloride and iodine in aqueous ammonia under ambient conditions . Another method includes the condensation of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with methylene-active compounds such as ethyl cyanoacetate, dimethyl-3-oxopentanedioate, or diethylmalonate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-1,4-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The compound can undergo substitution reactions where the nitrile group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties.
Applications De Recherche Scientifique
1-Methyl-1,4-dihydroquinoline-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of dyes, catalysts, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-1,4-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as gluconate 2-dehydrogenase, and may exhibit antiallergic, antiasthmatic, and antiarthritic properties . The nitrile group plays a crucial role in its reactivity and binding affinity to these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1-Methyl-1,4-dihydroquinoline-3-carbonitrile include:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Quinoline-2,4-diones: These compounds have diverse applications in drug research and development.
Other Quinoline Derivatives: Various quinoline derivatives exhibit antimicrobial, anticancer, and other therapeutic properties.
Uniqueness
This compound is unique due to the presence of the nitrile group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
72594-76-4 |
|---|---|
Formule moléculaire |
C11H10N2 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
1-methyl-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H10N2/c1-13-8-9(7-12)6-10-4-2-3-5-11(10)13/h2-5,8H,6H2,1H3 |
Clé InChI |
KZWCJTPPYLIJOZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(CC2=CC=CC=C21)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


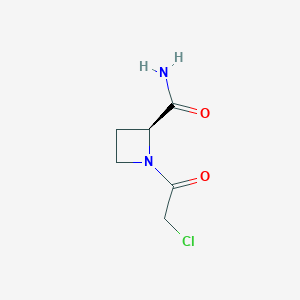

![8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15071488.png)
![[1,2,4]Triazolo[4,3-A]quinazoline](/img/structure/B15071498.png)
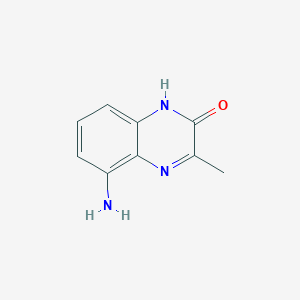
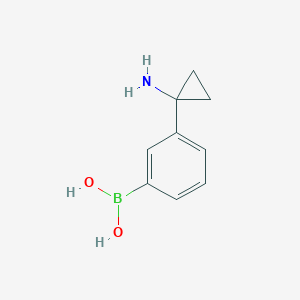
![4H-Naphtho[2,3-d]imidazole](/img/structure/B15071518.png)

![2H-Pyrrolo[3,2-e]benzothiazole(9CI)](/img/structure/B15071524.png)
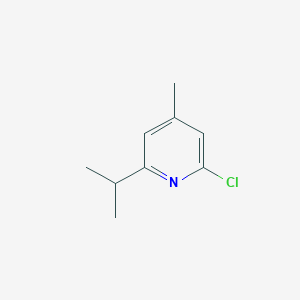
![[(Z)-spiro[2.4]hepta-4,6-dien-2-ylmethylideneamino]urea](/img/structure/B15071545.png)
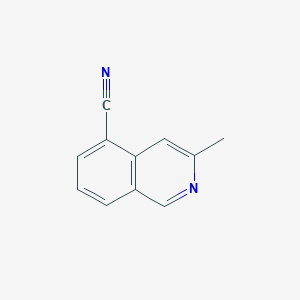
![5,8-Diazaspiro[3.5]nonan-7-one hydrochloride](/img/structure/B15071559.png)
![2-(Aziridin-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B15071566.png)
